1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride
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Overview
Description
1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C8H9Cl3N2O. It is known for its unique structure, which includes a furo[3,2-b]pyridine ring system substituted with a chloromethylamine group.
Preparation Methods
The synthesis of 1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the furo[3,2-b]pyridine core.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:
(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol: This compound has a similar core structure but differs in the functional group attached to the ring system.
Furo[3,2-b]pyridine derivatives: Various derivatives of furo[3,2-b]pyridine with different substituents can be compared to highlight the unique properties of this compound
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C8H9ClN2·2HCl
- Molecular Weight : 218.09 g/mol
- SMILES Notation :
ClC1=CC=NC2=C1C(=C(C=C2)N)C(C)C
This structure indicates the presence of a chlorinated furo-pyridine moiety, which is significant for its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific activity of this compound has not been extensively documented; however, related compounds provide insight into its potential effects.
Anti-Cancer Activity
Studies on related furo-pyridine derivatives have shown promising anti-cancer properties. For example, compounds that inhibit specific cellular pathways involved in tumor growth have been identified.
- Mechanism of Action : Many furo-pyridine derivatives function by interfering with DNA synthesis or promoting apoptosis in cancer cells. They may also inhibit key enzymes involved in cell proliferation.
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens.
- Research Findings : A study indicated that certain furo-pyridine derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential as antibacterial agents.
Case Studies and Research Findings
A review of literature reveals several studies that explore the biological activity of furo-pyridine derivatives:
- Study on Anti-Cancer Activity :
- Antimicrobial Studies :
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C8H9Cl3N2O |
---|---|
Molecular Weight |
255.5 g/mol |
IUPAC Name |
(5-chlorofuro[3,2-b]pyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H7ClN2O.2ClH/c9-8-2-1-7-6(11-8)3-5(4-10)12-7;;/h1-3H,4,10H2;2*1H |
InChI Key |
MLIYDKANLFIBRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1OC(=C2)CN)Cl.Cl.Cl |
Origin of Product |
United States |
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